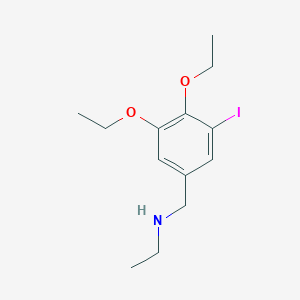![molecular formula C17H17Cl2NO2 B283413 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine](/img/structure/B283413.png)
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties, which make it suitable for use in different types of experiments.
Mécanisme D'action
The mechanism of action of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. This inhibition leads to the disruption of certain biochemical pathways, which ultimately leads to the death of cancer cells or the destruction of pests and weeds.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of certain types of cancer cells. In addition, it has been shown to have insecticidal and herbicidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine in lab experiments include its unique chemical properties, which make it suitable for use in various types of experiments. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for proper safety measures when handling it.
Orientations Futures
There are several future directions for the use of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine in scientific research. One possible direction is the development of new drugs for the treatment of cancer and other diseases. Another possible direction is the development of new pesticides and herbicides that are more effective and less harmful to the environment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine involves several steps. The first step involves the reaction of 4-chlorobenzyl chloride with 3-chloro-5-methoxyphenol to form 4-chloro-3-(3-chloro-5-methoxyphenyl)benzyl chloride. The second step involves the reaction of allyl alcohol with the above compound in the presence of a base to form N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-(4-chlorophenyl)methanamine. The final step involves the reduction of the above compound using a reducing agent to form N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine.
Applications De Recherche Scientifique
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine has been used in various scientific research applications. This compound has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the development of new pesticides and herbicides.
Propriétés
Formule moléculaire |
C17H17Cl2NO2 |
|---|---|
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
4-chloro-N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C17H17Cl2NO2/c1-3-8-22-17-15(19)9-12(10-16(17)21-2)11-20-14-6-4-13(18)5-7-14/h3-7,9-10,20H,1,8,11H2,2H3 |
Clé InChI |
OVLUUQVQKMFZMK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)Cl)Cl)OCC=C |
SMILES canonique |
COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)Cl)Cl)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B283331.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B283332.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B283333.png)
![4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B283334.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B283337.png)
![N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide](/img/structure/B283339.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283342.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B283344.png)
![N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283346.png)
![2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283347.png)

![2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide](/img/structure/B283352.png)

![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)